2-(Acetylthio)acetamide

Description

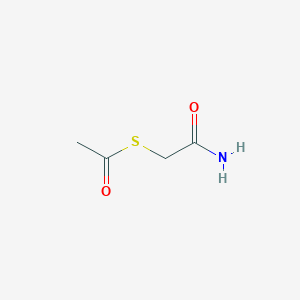

2-(Acetylthio)acetamide is a sulfur-containing acetamide derivative characterized by an acetylated thiol group (-SCOCH₃) attached to the acetamide backbone. This compound is commercially available and serves as a versatile intermediate in organic synthesis. Its utility is highlighted in one-pot reactions, where it undergoes smooth deacetylation to yield thioacetamide, a precursor for heterocyclic compounds like thieno[2,3-b]pyridines . Unlike thioglycolamide, which is only available in alcoholic ammonia solutions, this compound’s commercial accessibility enhances its practicality in synthetic workflows .

Properties

CAS No. |

72370-26-4 |

|---|---|

Molecular Formula |

C4H7NO2S |

Molecular Weight |

133.17 g/mol |

IUPAC Name |

S-(2-amino-2-oxoethyl) ethanethioate |

InChI |

InChI=1S/C4H7NO2S/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7) |

InChI Key |

KQJWTIOZZLQART-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC(=O)N |

Canonical SMILES |

CC(=O)SCC(=O)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Thio-Substituted Acetamides

2-(Methylthio)acetamide

- Structure : Contains a methylthio (-SCH₃) group instead of acetylthio.

- Properties : Melting point (99–102°C), boiling point (259°C), and density (1.132 g/cm³) .

- Applications : Primarily used as a research chemical. Its stability and moderate reactivity contrast with 2-(acetylthio)acetamide’s role in deacetylation-driven synthesis.

N-(Thiophen-2-ylmethyl)acetamide

- Structure : Features a thiophene ring linked via a methylene group to the acetamide nitrogen.

- While this compound is used in synthesis, this analog is explored for bioactive applications (e.g., anti-inflammatory or antimicrobial roles) .

2-[(2-Hydroxyethyl)thio]acetamide

Phenoxy and Aryl-Substituted Acetamides

Phenoxyacetamide Derivatives

- Structure: Phenoxy groups (-OPh) attached to the acetamide core.

- Properties: Electron-donating or withdrawing substituents (e.g., -OMe, -Cl) modulate reactivity. For example, 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) exhibits synthetic auxin-like activity in plants .

- Applications : Demonstrated antimicrobial and antifungal activities, particularly against gram-positive bacteria and fungi . In contrast, this compound is more commonly employed in heterocyclic synthesis than bioactive applications.

2-(2-Hydroxyphenyl)acetamide

Nitro- and Halogen-Substituted Acetamides

Nitrofuryl Acetamides

- Structure : Nitrofuran moieties linked to the acetamide nitrogen (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide).

- Properties: High carcinogenicity in murine models, inducing lymphocytic leukemia and forestomach tumors . These compounds contrast sharply with this compound, which lacks nitro groups and associated carcinogenic risks.

Halogenated Derivatives (e.g., 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide)

- Structure : Chlorine and fluorine substituents enhance electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.